molecular formula C18H16FN9O B2481373 N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2379997-42-7

N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2481373
CAS No.: 2379997-42-7
M. Wt: 393.386
InChI Key: ULABYBMNAHNGBG-UHFFFAOYSA-N
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Description

N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-2H-1,2,3-triazole-4-carboxamide is a complex heterocyclic compound. It features a unique structure that combines several pharmacologically active moieties, including a triazole, pyridazine, and azetidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps. The process begins with the preparation of the triazole and pyridazine intermediates, followed by their coupling with the azetidine moiety. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-2H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and signaling pathways .

Properties

IUPAC Name

N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN9O/c1-26(18(29)14-8-20-25-21-14)13-9-27(10-13)16-6-5-15-22-23-17(28(15)24-16)11-3-2-4-12(19)7-11/h2-8,13H,9-10H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULABYBMNAHNGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2)C(=O)C5=NNN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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